molecular formula C11H13N3 B1353965 4-(2-Methylimidazol-1-ylmethyl)phenylamine CAS No. 772311-98-5

4-(2-Methylimidazol-1-ylmethyl)phenylamine

Cat. No.: B1353965
CAS No.: 772311-98-5
M. Wt: 187.24 g/mol
InChI Key: KWSBIEFIWQOXTF-UHFFFAOYSA-N
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Description

“4-(2-Methylimidazol-1-ylmethyl)phenylamine” is a heterocyclic organic compound . It has an empirical formula of C11H13N3 and a molecular weight of 187.24 . This compound belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenylamine group attached to a 2-methylimidazole group . The SMILES string representation of this compound is Cc1nccn1Cc2ccc(N)cc2 .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular formula is C11H13N3 and it has a molecular weight of 187.24 .

Scientific Research Applications

Catalysis and Synthesis

Imidazole derivatives, similar in structure to "4-(2-Methylimidazol-1-ylmethyl)phenylamine," have been demonstrated as effective catalysts in synthetic chemistry. For instance, imidazole-catalyzed reactions facilitate the Dakin-West synthesis of β-aryl ketones, showcasing their utility in producing complex organic molecules (Tran & Bickar, 2006). Similarly, palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes, involving imidazole derivatives, has been used to access amino acid mimetics with a C-terminal imidazole, highlighting the role of these compounds in peptide synthesis and modification (Zaman, Kitamura, & Abell, 2005).

Material Science Applications

Benzimidazole and imidazole derivatives have found significant applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and electrochromic materials. For example, bipolar molecules derived from triphenylamine and benzimidazole have been used in the fabrication of highly efficient single-layer OLEDs (Ge et al., 2008). Furthermore, ambipolar polypyromellitimides and polynaphthalimides containing substituted bis(triarylamine) units have demonstrated multi-electrochromic behaviors, indicating their potential in developing advanced electronic and photonic devices (Wang & Hsiao, 2014).

Biological Activity and Pharmacology

Imidazole-based compounds also exhibit diverse biological activities, which can be leveraged in drug development. For instance, benzimidazole derivatives have shown potential as anticancer agents, with studies highlighting their ability to bind DNA and exhibit cytotoxicity against cancer cell lines (Wu et al., 2012). Additionally, antimicrobial and antihypertensive activities have been reported for certain benzimidazole derivatives, underscoring their therapeutic potential (Noolvi et al., 2014; Sharma, Kohli, & Sharma, 2010).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It is also classified as a combustible, acute toxic Cat.3 compound, which can cause chronic effects .

Properties

IUPAC Name

4-[(2-methylimidazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSBIEFIWQOXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433738
Record name 4-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772311-98-5
Record name 4-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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